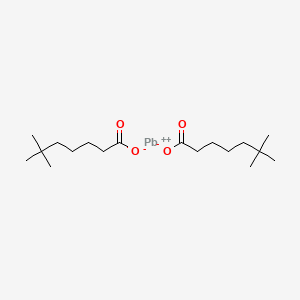

Lead(2+) neononanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

90459-26-0 |

|---|---|

Molecular Formula |

C18H34O4Pb |

Molecular Weight |

521 g/mol |

IUPAC Name |

6,6-dimethylheptanoate;lead(2+) |

InChI |

InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

NFCLVERKTMMEKW-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Lead 2+ Neononanoate

Direct Synthesis Approaches

Direct synthesis methods are the most common routes for the preparation of Lead(2+) neononanoate. These methods typically involve the direct reaction of a lead(II) compound with neononanoic acid.

Carboxylic Acid-Lead Salt Reactivity

The fundamental reaction in the synthesis of this compound is the acid-base reaction between neononanoic acid and a suitable lead(II) salt. The general stoichiometry for this reaction is:

2 RCOOH + Pb(X)₂ → Pb(RCOO)₂ + 2 HX

where RCOOH represents neononanoic acid and Pb(X)₂ is a lead(II) salt.

One common laboratory-scale method involves the reaction of a soluble lead salt, such as lead(II) nitrate (B79036), with the carboxylic acid in a suitable solvent. The reaction is often carried out in a mixed solvent system, such as water and ethanol, and may be facilitated by the addition of a base like potassium hydroxide (B78521) to neutralize the acid formed and drive the reaction to completion. The lead carboxylate then precipitates from the solution.

2 C₉H₁₉COOH + PbO → Pb(C₉H₁₉COO)₂ + H₂O

The choice of the lead salt and reaction conditions can influence the purity and physical properties of the final product.

Novel Precipitation and Crystallization Techniques

While standard precipitation by cooling or solvent evaporation is common, more advanced techniques can be employed to control the particle size and morphology of the final product. Techniques such as antisolvent crystallization, where a solvent in which the lead neodecanoate is insoluble is added to a solution of the product, can be used to induce rapid precipitation and potentially control crystal size.

Sonocrystallization, the application of ultrasound during the crystallization process, is another emerging technique. Ultrasound can induce nucleation and control crystal growth, leading to a more uniform particle size distribution. Similarly, microwave-assisted synthesis can accelerate the reaction rate due to efficient heating, potentially leading to faster crystallization times. While not specifically documented for this compound, these techniques have been successfully applied to the synthesis of other metal carboxylates and nanoparticles.

Precursor Chemistry and Derivatization Routes

The choice of precursors is a critical factor in the synthesis of this compound, affecting reaction conditions, yield, and purity.

Utilization of Inorganic Lead(II) Precursors

A variety of inorganic lead(II) compounds can serve as precursors. The selection often depends on factors like reactivity, cost, and safety.

| Lead(II) Precursor | Typical Reaction Conditions | Advantages | Disadvantages |

| Lead(II) Oxide (PbO) | Reaction with neodecanoic acid in a nonpolar solvent at 80-120°C. | High reactivity, readily available. | Can lead to the formation of basic lead salts if stoichiometry is not controlled. |

| Lead(II) Carbonate (PbCO₃) | Similar to lead(II) oxide, with the evolution of CO₂ gas. | Less reactive than PbO, but still effective. | The release of CO₂ can cause foaming. |

| Lead(II) Acetate (Pb(CH₃COO)₂) | Reaction with neodecanoic acid, often in a solvent where lead neodecanoate is less soluble. | Good solubility in some solvents, allowing for homogeneous reaction conditions. | Can lead to mixed carboxylate products if the reaction is incomplete. |

| Lead(II) Nitrate (Pb(NO₃)₂) | Reaction with the sodium or potassium salt of neodecanoic acid in an aqueous or mixed-solvent system. | High water solubility, suitable for precipitation reactions. | The nitrate byproduct needs to be separated from the final product. |

Table 1: Common Inorganic Lead(II) Precursors for this compound Synthesis

Functionalization Strategies of Organic Acid Ligands

Functionalization of the neononanoic acid ligand prior to reaction with a lead source is a potential route to modify the properties of the final product. However, this is not a common industrial practice for the synthesis of standard this compound. In research contexts, late-stage functionalization (LSF) techniques could theoretically be applied to introduce specific functionalities to the alkyl chain of neodecanoic acid. These methods, often involving C-H activation, could be used to install groups that alter the solubility, thermal stability, or catalytic activity of the resulting lead soap. However, the application of such strategies specifically for the synthesis of this compound is not well-documented in publicly available literature.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can help to minimize its environmental impact.

Key areas for the application of green chemistry principles include:

Atom Economy : The direct reaction of lead(II) oxide with neodecanoic acid exhibits high atom economy, as the only byproduct is water. In contrast, methods using lead nitrate and an alkali metal salt of the acid have lower atom economy due to the formation of alkali nitrate as a byproduct.

Use of Safer Solvents : Traditional syntheses may use hydrocarbon solvents like mineral spirits. Green chemistry encourages the exploration of safer, more environmentally benign solvents. While the low polarity of the product may limit options, research into greener nonpolar solvents could provide alternatives.

Energy Efficiency : The direct synthesis from lead(II) oxide is an exothermic process. Optimizing the reaction temperature and utilizing the heat of reaction can improve energy efficiency. Microwave-assisted synthesis, if applicable, could also reduce energy consumption by shortening reaction times.

Renewable Feedstocks : While the lead component is of mineral origin, the organic ligand, neodecanoic acid, is typically derived from petrochemical sources. The development of bio-based routes to branched-chain carboxylic acids could represent a significant step towards a more sustainable synthesis.

While specific green synthesis routes for this compound are not extensively reported, the general principles of green chemistry provide a framework for improving the sustainability of its production.

Solvent-Free and Sustainable Reaction Conditions

The pursuit of sustainable chemical manufacturing has driven the development of solvent-free and environmentally benign reaction conditions. For the synthesis of metal carboxylates, methods such as mechanochemistry (solid-state grinding of reactants) and ionothermal synthesis (using molten salts as both reactant and solvent) have emerged as viable green alternatives to traditional solvent-based methods. These techniques can lead to reduced waste, lower energy consumption, and simplified purification processes.

However, the application of these specific sustainable methods to the synthesis of Lead(2+) neodecanoate has not been documented in peer-reviewed literature. While it is theoretically plausible that Lead(2+) neodecanoate could be synthesized by reacting a lead source, such as lead(II) oxide, with neodecanoic acid under solvent-free conditions, no published studies provide the specific reaction parameters, yields, or characterization of the product obtained through such a route. Without dedicated research, any discussion of sustainable synthesis for this compound remains speculative.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of Lead(2+) neodecanoate can be represented by the following general reaction:

PbO + 2 C₁₀H₂₀O₂ → Pb(C₁₀H₁₉O₂)₂ + H₂O

In this reaction between lead(II) oxide and neodecanoic acid, the co-product is water. To assess the atom economy, the molecular weights of the reactants and the desired product are considered.

Theoretical Atom Economy for Lead(2+) Neodecanoate Synthesis

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Lead(II) Oxide | PbO | 223.2 |

| Neodecanoic Acid | C₁₀H₂₀O₂ | 172.26 |

| Total Reactant Mass | 567.72 | |

| Lead(2+) Neodecanoate | Pb(C₁₀H₁₉O₂)₂ | 549.71 |

The percent atom economy is calculated as: (Molecular weight of desired product / Total molecular weight of all reactants) x 100

For this reaction: (549.71 / 567.72) x 100 = 96.8%

This calculation indicates a high theoretical atom economy. However, it is crucial to note that this is a theoretical value. The actual reaction efficiency would depend on various factors, including reaction conditions, catalyst use (if any), and purification methods. There is no published experimental data to confirm the practical reaction efficiency or to detail any optimization studies aimed at maximizing the yield and minimizing waste in the production of Lead(2+) neodecanoate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Lead(2+) neononanoate. By interacting with electromagnetic radiation, these techniques reveal detailed information about the compound's functional groups, bonding arrangements, and the conformational dynamics of its organic ligand. spectroscopyonline.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The carboxylate group (COO⁻) of the neononanoate ligand exhibits characteristic stretching vibrations. mdpi.com The asymmetric stretching (νₐₛ) and symmetric stretching (νₛ) of the C=O bonds are particularly informative. The positions of these bands can indicate the coordination mode of the carboxylate ligand to the lead ion. For instance, shifts in the ν(C=O) band upon complexation with lead can suggest the formation of a lead-carboxylate bond. researchgate.net Studies on other lead carboxylates have shown that the separation between the asymmetric and symmetric stretching frequencies can provide insights into the coordination geometry. rsc.org Additionally, the C-H stretching and bending vibrations of the alkyl chains of the neononanoate ligand are observable in the IR spectrum. msu.edu

Raman Spectroscopy:

Raman spectroscopy complements IR by detecting vibrations that cause a change in the polarizability of the molecule. It is particularly useful for identifying the Pb-O stretching vibrations, which are often weak in the IR spectrum. ucl.ac.ukresearchgate.net The technique can also provide information about the carbon backbone of the neononanoate ligand. In studies of lead-containing pigments, Raman spectroscopy has been crucial for distinguishing between different lead compounds based on their unique spectral signatures. chsopensource.orgd-nb.infomdpi.com The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. americanpharmaceuticalreview.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman | Confirms the presence of the neononanoate alkyl chain. |

| C=O Asymmetric Stretching (νₐₛ) | ~1550 - 1650 | IR | Indicates the coordination of the carboxylate group to the lead ion. The frequency difference (Δν = νₐₛ - νₛ) provides clues about the binding mode (e.g., monodentate, bidentate). mdpi.comrsc.org |

| C=O Symmetric Stretching (νₛ) | ~1390 - 1420 | IR | |

| Pb-O Stretching | ~130 - 400 | Raman | Direct evidence of the lead-oxygen bond. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and conformational dynamics of the neononanoate ligand in solution. researchgate.netcopernicus.org While ¹H and ¹³C NMR provide information about the organic part of the molecule, ²⁰⁷Pb NMR can directly probe the lead center.

¹H and ¹³C NMR: These techniques are used to map the carbon-hydrogen framework of the neononanoate ligand. The chemical shifts and coupling constants of the protons and carbons can reveal details about the connectivity and stereochemistry of the alkyl chains. Conformational changes in the ligand upon binding to the lead ion can be observed as shifts in the resonance signals. nih.govplos.org

²⁰⁷Pb NMR: The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to its coordination environment and the nature of the ligands attached to it. nih.gov Studies on various lead(II) complexes have demonstrated a wide range of ²⁰⁷Pb chemical shifts, which can be correlated with the coordination number and geometry around the lead ion. nih.gov Two-dimensional NMR techniques, such as ¹H-²⁰⁷Pb HMQC, can be used to establish correlations between the lead atom and the protons of the neononanoate ligand, providing valuable information about the binding site. nih.govnih.gov

| Nucleus | Information Obtained | Typical Chemical Shift Range |

|---|---|---|

| ¹H | Proton environment and connectivity in the neononanoate ligand. | 0.5 - 4.0 ppm (for alkyl protons) |

| ¹³C | Carbon skeleton of the neononanoate ligand. | 10 - 50 ppm (for alkyl carbons), ~180 ppm (for carboxyl carbon) rsc.org |

| ²⁰⁷Pb | Coordination environment of the lead(II) ion. nih.gov | Can vary widely depending on the coordination sphere. nih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and identifying its fragments. upce.cz This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of multiple lead isotopes, the molecular ion will appear as a characteristic cluster of peaks, with the relative intensities corresponding to the natural abundance of each isotope. vedantu.comresearchgate.net

Fragmentation patterns observed in the mass spectrum provide valuable structural information. dummies.com Common fragmentation pathways for lead carboxylates include the loss of the neononanoate ligand or cleavage of the alkyl chain. libretexts.org The identification of these fragments helps to confirm the structure of the parent molecule. kg.ac.rs Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are often employed for organometallic compounds to minimize fragmentation and preserve the molecular ion. upce.cz

| Ion | Description | Expected m/z |

|---|---|---|

| [Pb(C₉H₁₉COO)₂]⁺ | Molecular Ion | Dependent on the specific lead isotope (e.g., ~522 for ²⁰⁸Pb) |

| [Pb(C₉H₁₉COO)]⁺ | Loss of one neononanoate ligand | Dependent on the specific lead isotope (e.g., ~365 for ²⁰⁸Pb) |

| [C₉H₁₉COO]⁻ or [C₉H₁₉COOH+H]⁺ | Neonoanoate ligand fragment | ~157 or 159 |

| [Pb]⁺ | Lead ion | Dependent on the specific lead isotope (e.g., 206, 207, 208) vedantu.com |

Elemental and Compositional Analysis Techniques

Accurate quantification of lead and the determination of trace elemental impurities in this compound are essential for quality control and for understanding its properties.

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) for Lead Quantification

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for the quantitative determination of lead. drawellanalytical.com

Atomic Absorption Spectrometry (AAS): In AAS, a sample is atomized, and the amount of light absorbed by the ground-state lead atoms at a specific wavelength is measured. oiv.int The absorbance is directly proportional to the concentration of lead in the sample. drawellanalytical.com Graphite (B72142) furnace AAS (GF-AAS) offers higher sensitivity and is suitable for determining low concentrations of lead. scielo.org.coredalyc.org For analysis, the this compound sample would first need to be digested, typically using a strong acid like nitric acid, to bring the lead into a solution that can be introduced into the instrument. cdc.gov

Atomic Emission Spectrometry (AES): In AES, the sample is introduced into a high-temperature source, such as a plasma, which excites the lead atoms to higher energy levels. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of lead. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a common and powerful variant of this technique.

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| Atomic Absorption Spectrometry (AAS) | Measures absorption of light by ground-state atoms. oiv.int | High sensitivity, especially with a graphite furnace (GF-AAS). scielo.org.co Relatively low cost and widely available. |

| Atomic Emission Spectrometry (AES) | Measures light emitted by excited atoms. | Good for multi-element analysis, high throughput. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique capable of determining trace and ultra-trace element concentrations. nih.gov It combines a high-temperature ICP source to ionize the sample with a mass spectrometer to separate and quantify the ions. nih.gov

For the analysis of this compound, ICP-MS can be used to:

Quantify trace metallic impurities: The technique can detect a wide range of elements that might be present as contaminants from the synthesis process or raw materials. anses.fr

Determine lead isotopic ratios: ICP-MS can measure the relative abundance of different lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), which can be useful for source tracking or in specific research applications. nih.govrsc.org

The high sensitivity of ICP-MS allows for the detection of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it an ideal tool for purity assessment of this compound. nih.gov

X-ray Fluorescence (XRF) Spectroscopy for Non-Destructive Elemental Mapping

X-ray Fluorescence (XRF) spectroscopy is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. qa-group.com When a sample is irradiated with high-energy X-rays, atoms within the sample are excited, leading to the emission of characteristic secondary (or fluorescent) X-rays. wikipedia.org Each element emits X-rays at a unique energy, creating a "fingerprint" that allows for their identification and quantification. qa-group.comwikipedia.org

In the context of this compound, XRF is instrumental for confirming the presence of lead and mapping its distribution within a sample. researchgate.netmdpi.com This is particularly useful in quality control and in analyzing the homogeneity of the compound in various matrices. The intensity of the lead-specific fluorescence is directly proportional to its concentration, enabling quantitative analysis. horiba.com Modern XRF instruments, including handheld analyzers, can provide rapid, on-site elemental analysis, which is valuable for screening and process monitoring. wikipedia.org

Recent advancements in Macro-XRF (MA-XRF) scanning allow for the visualization of elemental distribution across a surface, which can be crucial for understanding the uniformity of lead in materials. mdpi.com However, it is important to consider potential matrix effects, where the presence of other elements can influence the measured intensity of lead's fluorescent X-rays. For instance, elements like chlorine can absorb lead's fluorescent X-rays, potentially leading to underestimation of its concentration if not properly corrected for. horiba.com In cases of thin films or coatings containing this compound, the thickness of the layer can also affect the quantitative accuracy of XRF results. shimadzu.com

Table 1: Representative XRF Data for a Lead-Containing Sample

| Parameter | Value |

|---|---|

| Detected Element | Lead (Pb) |

| Characteristic Emission | L-alpha |

| Excitation Source | Rhodium (Rh) tube |

| Detector | Silicon Drift Detector (SDD) |

| Relative Intensity | High |

Note: This table represents typical parameters in an XRF analysis of a lead-containing compound. Actual values will vary based on the specific instrument and sample.

Chromatographic and Separation Science Applications

Gas Chromatography (GC) for Organic Ligand Purity

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. measurlabs.comomicsonline.org In the synthesis of this compound, GC is essential for assessing the purity of the neononanoic acid ligand. The process involves vaporizing the sample and moving it through a column with a carrier gas (mobile phase). organomation.com The separation is based on the differential partitioning of the sample components between the mobile phase and a stationary phase within the column. organomation.com

The purity of the neononanoic acid is critical as impurities can affect the final properties and reactivity of the resulting lead salt. GC, particularly when coupled with a Flame Ionization Detector (GC-FID), is highly effective for quantifying organic compounds. measurlabs.com The presence of impurities in the neononanoic acid, such as isomers or residual starting materials from its synthesis, can be identified and quantified. google.com Ensuring high purity of the ligand is crucial for producing this compound with consistent and reproducible characteristics. The purity of the carrier gas used in GC is also a critical factor, as impurities like moisture or oxygen can degrade the column and affect the analytical results. organomation.comazom.com

Table 2: Typical GC Parameters for Neononanoic Acid Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., Nukol™) sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Ramped, e.g., 100°C to 250°C |

Note: These are general conditions and would be optimized for a specific analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a mixture. shimadzu.comwikipedia.org It is particularly useful for compounds that are not sufficiently volatile for GC. In the analysis of lead carboxylates like this compound, HPLC can be employed to separate the compound from unreacted precursors or other related species.

The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the different interactions of the components with the stationary phase. wikipedia.org For lead carboxylates, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. libretexts.org

The separation of metal chelates by HPLC is a well-established method. scielo.br Analytes containing carboxylate groups can sometimes interact strongly with metal components in the HPLC system, which may require special considerations such as the use of mobile phase additives to ensure good peak shape and recovery. chromatographyonline.com By developing an appropriate HPLC method, it is possible to achieve baseline separation of different carboxylic acids and their metal salts. sielc.com

Table 3: Illustrative HPLC Method Parameters for Lead Carboxylate Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 50 mm, 1.8 µm) scielo.br |

| Mobile Phase | Acetonitrile/Water gradient with formic acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 30°C |

Note: Method parameters are highly dependent on the specific analytes and must be developed accordingly.

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Crystalline Architecture

The analysis of lead carboxylates by SCXRD reveals important details about the coordination geometry around the lead(II) ion. rsc.orgtandfonline.com Due to the presence of a stereochemically active lone pair of electrons on the Pb(II) ion, lead carboxylates can exhibit different coordination geometries, such as hemidirected or holodirected structures. rsc.orgtandfonline.com The structure of long-chain carboxylates, including neononanoate, can be complex and may form layered or polymeric structures. rsc.orgcijournal.ru For example, the single-crystal structure of lead nonanoate (B1231133) (C9) has been reported, providing a model for the structural motifs of longer-chain lead carboxylates. rsc.org

Table 4: Hypothetical Crystallographic Data for a Lead Carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.119 |

| b (Å) | 14.346 |

| c (Å) | 14.660 |

| β (°) | 99.01 |

| Z (molecules/unit cell) | 2 |

Note: Data is based on a known extended cluster lead(II) carboxylate for illustrative purposes. acs.org

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used for identifying crystalline phases and analyzing the structural properties of polycrystalline materials. ucmerced.eduanton-paar.com A sample is exposed to X-rays, and the resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid. malvernpanalytical.com

For this compound, PXRD is crucial for routine phase identification, confirming the synthesis of the desired crystalline form, and assessing sample purity. acs.orgdtic.mil The experimental diffraction pattern is compared to reference patterns from databases like the International Centre for Diffraction Data (ICDD) or to a pattern simulated from single-crystal data. ucmerced.educhemrevlett.com This comparison allows for the unambiguous identification of the crystalline phase. ncl.ac.uk PXRD can also be used to detect the presence of different crystalline forms (polymorphs) or impurities, which may not be evident from other analytical methods. dtic.milncl.ac.uk Furthermore, temperature-dependent PXRD studies can be employed to investigate phase transitions and thermal stability. mdpi.comrsc.org

Table 5: Key Parameters in PXRD Phase Analysis

| Parameter | Description |

|---|---|

| Radiation Source | Copper (Cu) Kα |

| Geometry | Bragg-Brentano |

| 2θ Range | 5° - 80° |

| Data Analysis | Search-Match with reference database (e.g., ICDD) ucmerced.edu |

| Application | Phase identification, purity assessment, polymorphism screening |

Note: The specific 2θ range and other parameters are adjusted based on the material and analytical goals.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Neononanoic acid |

| Lead(II) carbonate |

| Lead(II) nitrate (B79036) |

| Lead oxide |

| Lead hexanoate |

| Lead hexadecanoate |

| Lead nonanoate |

| Acetonitrile |

| Formic acid |

Computational and Theoretical Investigations of Lead 2+ Neononanoate Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic configuration and bonding characteristics of Lead(2+) neononanoate. These studies provide foundational insights into its geometry, stability, and spectroscopic signatures. The presence of the heavy lead atom and the complex, branched neononanoate ligand necessitates robust theoretical frameworks to accurately describe the system. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

DFT calculations can map the potential energy surface of the molecule, identifying stable isomers and the transition states that connect them. This information is crucial for understanding the molecule's conformational flexibility. Reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can be derived from DFT calculations. semanticscholar.org These descriptors help predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for the compound's reactivity in various chemical environments. For instance, the analysis of the HOMO-LUMO energy gap can provide insights into the chemical stability of the complex. semanticscholar.org

Table 1: Representative DFT-Calculated Parameters for a Monomeric this compound Model Note: This table presents hypothetical yet plausible data based on typical values for similar lead carboxylate systems, as specific experimental or computational values for this compound are not readily available in published literature. The calculations would typically be performed using a functional like B3LYP with a suitable basis set for the heavy lead atom.

| Parameter | Calculated Value |

| Pb-O Bond Length (Å) | 2.35 - 2.50 |

| O-C-O Angle (°) | 118 - 122 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict the spectroscopic properties of this compound with high accuracy. aps.orgchemrxiv.org These methods are particularly valuable for interpreting experimental spectra and for identifying the compound in complex mixtures.

Calculations of vibrational frequencies using ab initio methods can simulate the infrared (IR) and Raman spectra. mdpi.commdpi.com By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as the carboxylate group's symmetric and asymmetric stretches, which are sensitive to the coordination mode with the lead ion. mdpi.com

Furthermore, time-dependent DFT (TD-DFT) or other excited-state ab initio methods can predict electronic transitions, which correspond to the absorption bands in UV-Visible spectra. researchgate.net These calculations can elucidate the nature of the electronic excitations, for instance, whether they are ligand-to-metal charge transfers or intra-ligand transitions. researchgate.net Predictions of NMR chemical shifts, particularly for ²⁰⁷Pb, ¹³C, and ¹H, are also possible, providing a powerful tool for characterizing the local environment of the atoms in both solid and solution phases. tandfonline.commetmuseum.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for describing individual molecules, molecular dynamics (MD) simulations are the preferred tool for studying the behavior of large ensembles of this compound molecules. mdpi.comnih.gov MD simulations model the system's evolution over time, providing a dynamic picture of intermolecular interactions and collective phenomena. researchgate.net

Aggregation Behavior in Solution and Solid Phases

A key characteristic of lead soaps, including this compound, is their tendency to aggregate, a phenomenon observed in various applications and degradation pathways of materials like oil paints. metmuseum.orggrantome.comjoenhermans.nl MD simulations are used to study the spontaneous formation of aggregates, or micelles, in different solvents. core.ac.uk In non-polar environments, these simulations can reveal the formation of reverse micelles, where the polar lead-carboxylate head groups form a core, and the non-polar neononanoate tails extend into the solvent. core.ac.uk

These simulations can determine critical parameters such as the critical micelle concentration (CMC), aggregation number, and the size and shape of the aggregates. mdpi.com By analyzing the radial distribution functions between different components of the system, the specific interactions driving aggregation, such as ion-dipole forces and van der Waals interactions, can be quantified. In the solid phase, MD simulations can provide insights into the crystalline or amorphous nature of the material and the packing of the molecules. tandfonline.com

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound Aggregation in a Non-Polar Solvent Note: This table contains representative data that would be expected from an MD simulation of a lead carboxylate in a hydrocarbon solvent. The values are illustrative and intended to show the type of information that can be obtained.

| Property | Simulated Value |

| Average Aggregation Number | 8 - 12 monomers |

| Aggregate Shape | Approximately Spherical |

| Radius of Gyration (nm) | 1.5 - 2.0 |

| Solvent Accessible Surface Area (nm²) | 25 - 35 |

Ligand Dynamics and Coordination Environment Stability

The coordination of the neononanoate ligand to the lead(II) ion is not static. MD simulations allow for the study of the dynamics of this interaction. nih.gov Researchers can monitor the flexibility of the branched alkyl chain of the neononanoate ligand and the stability of the Pb-O coordination bonds over time.

These simulations can reveal the frequency and mechanism of ligand exchange processes, where a coordinated ligand is replaced by another molecule from the solution. The stability of the coordination sphere can be assessed by calculating the residence time of the ligands around the lead ion. This information is critical for understanding the lability of the complex and its potential to react with other species. The dynamic nature of the coordination environment, including fluctuations in coordination number and geometry, can be tracked throughout the simulation, providing a more realistic picture than the static view from quantum chemistry. mdpi.com

Mechanistic Insights from Computational Modeling

Computational modeling plays a crucial role in elucidating the reaction mechanisms involving this compound. le.ac.ukacs.org By combining quantum mechanics and molecular mechanics (QM/MM) methods, or by performing DFT calculations on reaction pathways, researchers can gain a detailed understanding of how this compound participates in chemical transformations.

For example, in the context of its use as a catalyst or drier, computational models can identify the transition states and intermediates of the catalytic cycle. researchgate.netscispace.com The energy barriers for each step can be calculated, allowing for the determination of the rate-limiting step of the reaction. These studies can explain the role of the lead center and the carboxylate ligand in activating substrates. le.ac.ukscispace.com In degradation processes, such as those occurring in paintings, modeling can help to understand the hydrolysis of the ester linkages in the oil medium, a reaction often catalyzed by lead soaps. joenhermans.nl By providing a step-by-step molecular movie of the reaction, computational modeling offers invaluable insights that complement experimental kinetic studies. le.ac.uk

Reaction Pathway Elucidation for Synthesis and Degradation

The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. This process helps in identifying transition states, intermediates, and the energy barriers associated with them. fiveable.me

Synthesis Pathway:

The synthesis of this compound typically involves the reaction of a lead(II) source, such as lead(II) oxide or lead(II) acetate, with neononanoic acid. A plausible reaction pathway can be modeled using quantum chemical methods like Density Functional Theory (DFT).

A hypothetical reaction mechanism for the formation of this compound from lead(II) oxide and neononanoic acid can be conceptualized in the following steps, each of which can be computationally modeled:

Adsorption of Neononanoic Acid: The initial step would involve the adsorption of neononanoic acid onto the surface of lead(II) oxide.

Proton Transfer: A proton from the carboxylic acid group of neononanoic acid could transfer to an oxygen atom on the lead(II) oxide surface, forming a hydroxyl group and a neononanoate anion coordinated to a lead center.

Water Elimination: Subsequent reaction with another neononanoic acid molecule and the elimination of a water molecule would lead to the formation of the this compound salt.

Computational investigation of this pathway would provide insights into the energetics of each step. The table below illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Calculated Thermodynamic Data for the Synthesis of this compound

| Reaction Step | Reactants | Products | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|---|

| 1 | PbO + C9H19COOH | PbO...(C9H19COOH) | -25 | -10 |

| 2 | PbO...(C9H19COOH) | (OH)Pb(OCOC9H19) | +15 | +5 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Degradation Pathway:

Lead carboxylates are known to be involved in the degradation of materials, such as the deterioration of oil paintings where they form from the reaction of lead-based pigments with fatty acids from the oil binder. researchgate.net The degradation of this compound itself could be initiated by factors such as hydrolysis or thermal stress.

Computational modeling can be employed to explore these degradation pathways. For instance, the hydrolysis of this compound would involve the nucleophilic attack of water molecules on the lead center, leading to the displacement of the neononanoate ligands and the formation of lead hydroxides or oxides.

Catalytic Mechanism Exploration (if applicable)

While this compound is not widely recognized as a catalyst, the lead(II) ion, in general, can function as a Lewis acid. Theoretical studies can explore the potential of this compound to catalyze certain organic reactions, such as esterification or transesterification.

A hypothetical catalytic cycle for a transesterification reaction catalyzed by this compound could involve the following steps, which can be modeled computationally:

Coordination: The lead(II) center of the neononanoate would coordinate to the carbonyl oxygen of the reactant ester, activating the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: An alcohol molecule would then attack the activated carbonyl carbon.

Proton Transfer: Intramolecular or intermolecular proton transfers would facilitate the formation of a tetrahedral intermediate.

Product Formation and Catalyst Regeneration: The leaving group (the original alcohol from the ester) would be eliminated, and the product ester would be released, regenerating the this compound catalyst.

The feasibility of such a catalytic cycle can be assessed by calculating the activation energies for each step. Lower activation barriers would suggest a more efficient catalytic process.

Table 2: Hypothetical Calculated Activation Energies for a this compound-Catalyzed Transesterification Reaction

| Catalytic Cycle Step | Description | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 1 | Coordination of Ester to Pb(II) | 10 |

| 2 | Nucleophilic Attack by Alcohol | 60 |

| 3 | Proton Transfer | 30 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be sought in a computational investigation of the catalytic mechanism.

Such theoretical investigations, while not replacing experimental work, can provide valuable predictions and insights, guiding future research into the synthesis, stability, and potential applications of this compound. fiveable.me

Materials Science Applications and Functional Integration of Lead 2+ Neononanoate

Role as an Additive in Polymer Systems

As a chemical additive, Lead(2+) neononanoate is incorporated into polymeric materials to inhibit or retard their degradation and improve processing characteristics. wikipedia.org Such additives are crucial at all stages of a polymer's lifecycle, from manufacturing to end-use, enhancing durability and performance. wikipedia.orgenergiforsk.se

Polymer degradation can occur through several processes, including thermal stress, oxidation, and photo-oxidation, which lead to chain scission and cross-linking, adversely affecting the material's mechanical and aesthetic properties. wikipedia.org Stabilizers function by interrupting these degradation pathways. Lead carboxylates have historically been used as heat stabilizers, particularly for polyvinyl chloride (PVC). wikipedia.org The stabilization mechanism involves several key functions:

Acid Scavenging: In polymers like PVC, degradation releases hydrochloric acid (HCl), which can auto-catalyze further degradation. Lead-based stabilizers neutralize this acid.

Radical Scavenging: During thermal or photo-oxidation, highly reactive free radicals are formed. fiveable.me Metal-containing stabilizers can interact with and neutralize these radicals, terminating the chain reaction of degradation. This is a primary function of antioxidants and light stabilizers. fiveable.me

Peroxide Decomposition: They can also decompose hydroperoxides, which are intermediates in the oxidation process, into non-radical, stable products, thus preventing further chain scission. fiveable.me

The branched structure of the neononanoate ligand may enhance the compound's solubility and compatibility within nonpolar polymer matrices compared to linear-chain carboxylates.

Table 1: Overview of Polymer Stabilization Mechanisms

| Stabilization Mechanism | Description | Target Degradation Process |

| Acid Neutralization | Reacts with and neutralizes acidic byproducts of polymer degradation (e.g., HCl from PVC). | Thermal Degradation |

| Radical Scavenging | Donates or accepts electrons to neutralize free radicals, halting chain propagation. fiveable.me | Oxidation, Photo-oxidation |

| Peroxide Decomposition | Breaks down hydroperoxide intermediates into non-reactive, stable products. fiveable.me | Oxidation |

The incorporation of additives significantly affects how a polymer behaves during manufacturing processes like extrusion and molding. energiforsk.seanton-paar.com this compound can influence these aspects in several ways:

Lubrication: Additives like metal stearates and other carboxylates can act as lubricants, reducing friction between polymer chains and between the polymer and processing equipment. behinpolymerco.com This leads to smoother flow, lower processing temperatures, and reduced energy consumption.

Plasticization: While primarily a stabilizer, the organic component of this compound can impart a plasticizing effect, increasing the flexibility and workability of the polymer. Plasticizers are a major class of additives used to improve the processability and rigidity of the final product. energiforsk.se

Improved Compatibility: The branched nature of the neononanoate ligand can lead to better compatibility with the polymer matrix, ensuring more uniform dispersion and preventing issues like additive migration or "blooming" to the surface. This homogeneity is critical for consistent material performance.

Catalytic Functions in Chemical Transformations

While specific research detailing the catalytic role of this compound is limited, the broader class of lead compounds is known for its catalytic activity in various chemical reactions. juniperpublishers.comnoahchemicals.com Catalysts work by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org

Lead compounds can act as powerful oxidizing agents and catalysts in organic synthesis. juniperpublishers.comnoahchemicals.com For example, Lead tetraacetate is a versatile reagent used for the oxidative decarboxylation of carboxylic acids and the cleavage of 1,2-diols. juniperpublishers.com Similarly, Lead(II) nitrate (B79036) is employed as an oxidizing agent and serves as a catalyst in the gold cyanidation process for mining. noahchemicals.com

Given its structure, this compound could potentially catalyze reactions such as:

Transesterification: The moderate reactivity of related vinyl neononanoate derivatives in transesterification reactions suggests that this compound could facilitate similar transformations, although its bulky structure might present steric hindrance.

Oxidation: As a lead(II) compound, it possesses oxidative potential, a property leveraged in many synthetic applications using lead reagents. rsc.orgnih.gov

Asymmetric catalysis, which creates chiral molecules, often employs transition metal complexes and is a rapidly advancing field. frontiersin.org

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where it is in a different phase. libretexts.orgnumberanalytics.comuclouvain.be

Homogeneous Catalysis: this compound is soluble in common organic solvents, which would allow it to function as a homogeneous catalyst. nsc.ru This setup maximizes contact between the catalyst and reactants, often leading to high reaction rates and selectivity under mild conditions. numberanalytics.com Many industrial processes utilize soluble transition metal compounds as homogeneous catalysts. libretexts.org

Heterogeneous Catalysis: While the compound itself is used in solution, it can also be a precursor to solid-state materials (see Section 5.3) that can act as heterogeneous catalysts. nih.gov Heterogeneous catalysts are advantageous due to their easy separation from the reaction mixture, which simplifies product purification and catalyst recycling. u-tokyo.ac.jp

Research in catalysis seeks to combine the benefits of both types, for instance, by immobilizing homogeneous catalysts on solid supports. u-tokyo.ac.jp The potential of this compound in either catalytic system remains an area for further investigation.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants (e.g., liquid, gas). numberanalytics.com | Different phase from reactants (e.g., solid catalyst, liquid reactants). u-tokyo.ac.jp |

| Catalyst/Reactant Interaction | Uniformly dispersed, high contact. libretexts.org | Reaction occurs at the catalyst surface (adsorption). libretexts.org |

| Reaction Conditions | Often milder (lower temperature/pressure). numberanalytics.com | Often requires higher temperatures and pressures. |

| Selectivity | Generally high and tunable at a molecular level. numberanalytics.com | Can be less selective, but notable exceptions exist. |

| Catalyst Separation | Can be difficult and costly. libretexts.org | Generally straightforward (e.g., filtration). u-tokyo.ac.jp |

| Potential Role of this compound | As a soluble catalyst in organic media. | As a precursor to a solid-state catalyst (e.g., PbO). |

Precursor for Advanced Material Fabrication

This compound serves as a chemical precursor for synthesizing advanced materials, particularly inorganic lead compounds like lead(II) oxide (PbO). noahchemicals.comsamaterials.com Precursors are fundamental building blocks for complex functional materials used in electronics, energy storage, and aerospace. metal.com The use of metal-organic compounds is a common bottom-up approach in nanotechnology for producing materials with controlled size and morphology. frontiersin.orgresearchgate.net

The synthesis process typically involves the controlled decomposition of the precursor at elevated temperatures. In the case of this compound, thermal treatment would break the lead-oxygen bonds of the carboxylate groups and oxidize the organic ligands, leaving behind lead oxide. This method is analogous to the use of other lead compounds, like lead-azide coordination polymers, to create nanostructured lead oxide. nih.gov

The resulting lead oxide nanomaterials have applications in various fields:

Electronics: Used in the production of certain types of glass with a high refractive index and in industrial ceramics to make them more magnetically and electrically inert. samaterials.com

Superconductors: Lead(II) oxide is utilized in the production of high-temperature superconductors and for depositing thin films. samaterials.com

Nanotechnology: The fabrication of nanoparticles from precursors allows for the tuning of material properties for specific applications. mdpi.comnih.gov Companies that specialize in advanced materials often develop custom precursors for processes like atomic layer deposition (ALD). materion.com

The use of this compound as a precursor offers a pathway to produce high-purity, nanostructured materials whose properties are influenced by the synthesis conditions.

Synthesis of Lead-Based Nanomaterials

This compound serves as a precursor in the synthesis of various lead-based nanomaterials, such as lead sulfide (B99878) (PbS) and lead oxide (PbO) nanoparticles. The primary method for this synthesis is the thermal decomposition of the lead carboxylate in a high-boiling point organic solvent. rsc.orgresearchgate.netgoogle.com In this process, the this compound, dissolved with a surfactant like oleic acid or oleylamine, is heated to a specific temperature (e.g., 200-225 °C). rsc.orgacs.org At this temperature, the compound decomposes, releasing lead ions that then react with other elements present (like sulfur or oxygen) to nucleate and grow into nanoparticles. acs.orgrsc.org

The neononanoate ligand plays a dual role: it provides a soluble source of lead in the organic medium and its decomposition products can act as capping agents, controlling the growth and preventing the aggregation of the newly formed nanoparticles. The specific parameters of the synthesis, such as temperature, precursor concentration, and the ratio of lead precursor to other reactants, are critical in determining the final size and properties of the nanomaterials. nih.govresearchgate.net For instance, in the synthesis of PbS nanocrystals using lead carboxylate precursors, lower reaction temperatures and lower precursor concentrations tend to produce smaller nanoparticles. nih.govresearchgate.net

Table 1: Effect of Synthesis Parameters on Lead Sulfide (PbS) Nanoparticle Size Using a Lead Carboxylate Precursor

This table is representative of syntheses using lead carboxylates, such as lead stearate, and is analogous to processes involving this compound.

| Parameter Varied | Condition | Resulting Nanoparticle Size | Reference |

|---|---|---|---|

| Reaction Temperature | Lower temperature | Smaller particle size | nih.gov |

| Precursor Concentration | Lower concentration | Smaller particle size | nih.govresearchgate.net |

| Lead/Sulfur Molar Ratio | Higher ratio (more lead) | Smaller particle size | nih.govresearchgate.net |

| Surfactant Quantity (Oleylamine) | Larger quantity | Smaller particle size | nih.gov |

Development of Functional Coatings and Thin Films

Functional coatings are designed to impart specific properties to a surface beyond simple protection or decoration, such as enhanced durability, specific optical properties, or tailored chemical reactivity. chemelynesppecialities.comsi.edu In this context, this compound is integrated into coating formulations, particularly for oil-based and alkyd systems, to function as a chemical drier or siccative. paintingbestpractices.commfa.org

The primary function it provides is the acceleration and control of the film-forming process. paintingbestpractices.com This is achieved through its catalytic activity in the oxidative cross-linking of the binder's polymer chains. durachem.com The lead ions participate in the autoxidation process, promoting uniform drying throughout the entire thickness of the coating film. mfa.org This "through-drying" capability is a critical function, as it prevents surface-only drying, which can lead to wrinkling and a weak, under-cured layer beneath. paintingbestpractices.comdurachem.com By ensuring the film cures evenly, this compound helps produce a harder, more durable, and uniform coating. mfa.org

Applications in Pigment and Dye Chemistry

While not a colorant itself, this compound plays an important supporting role in the formulation of paints and pigmented coatings. Its utility stems from its properties as a metal carboxylate that is highly soluble in organic media. This allows it to act as an effective dispersing and wetting agent for pigments. paintingbestpractices.commfa.org During the manufacturing of paint, pigments are ground and mixed into the binder. The addition of this compound can facilitate this process by improving the wetting of the pigment particles and aiding their stable suspension within the paint formulation. mfa.org

Chemical Interactions Affecting Coloration

The chemical interactions of this compound in a coating system primarily influence the properties of the binder film rather than directly contributing to color. However, these interactions indirectly affect the final appearance of the pigmented surface. The main chemical role of this compound is to act as a catalyst for the oxidation and polymerization of drying oils. mfa.org This catalyzed drying process ensures the formation of a stable, cross-linked polymer matrix that properly encapsulates the pigment particles. A well-cured film typically exhibits better gloss and color retention.

Furthermore, lead ions can react with free fatty acids present in natural oil binders to form lead soaps (metal carboxylates). mfa.org While this reaction is primarily associated with modifying the mechanical properties of the paint film, it is a significant chemical interaction within the binder that can influence the final film's integrity and, consequently, how the embedded pigments are presented. Unlike other drier metals such as manganese, which can impart a brownish discoloration, lead is generally considered to cause less yellowing or discoloration of the paint film over time.

Integration within Binder Systems and Film Formation

The integration of this compound into binder systems is central to controlling film formation in solvent-based coatings. Binders, such as alkyd resins, dry through a process of solvent evaporation followed by oxidative polymerization. paintingbestpractices.com this compound functions as a "through drier" or "secondary drier." mfa.org

It works in synergy with "primary driers" (or surface driers) like cobalt salts. The cobalt drier rapidly catalyzes oxidation at the surface where oxygen concentration is highest, while the lead drier promotes a slower, more uniform polymerization throughout the bulk of the film. paintingbestpractices.comdurachem.com This cooperative mechanism is crucial for achieving a uniformly hardened film, preventing defects like wrinkling that occur when the surface dries too quickly and shrinks over a still-liquid interior. durachem.com The lead ions are thought to form oxygen-metal-oxygen bridges between the polymer chains of the binder, which facilitates the cross-linking required for the film to solidify and harden. paintingbestpractices.com

Table 2: Comparison of Drier Types in Coating Binder Systems

| Drier Type | Example Metal(s) | Primary Function | Mechanism of Action | Reference |

|---|---|---|---|---|

| Primary / Active Drier | Cobalt, Manganese | Surface Drying | Catalyzes autoxidation and hydroperoxide decomposition at the film surface. | paintingbestpractices.comdurachem.com |

| Secondary / Through Drier | Lead, Zirconium, Strontium | Through-Film Drying & Polymerization | Promotes uniform polymerization and cross-linking throughout the entire film thickness. | paintingbestpractices.commfa.org |

| Auxiliary Drier | Calcium, Barium, Zinc | Modifies action of other driers | Improves pigment wetting, reduces wrinkling, and keeps the film matrix open. | paintingbestpractices.com |

Environmental Science: Monitoring, Fate, and Remediation Strategies

Analytical Method Development for Environmental Matrices

The detection and quantification of lead(2+) neodecanoate in environmental samples hinge on methods sensitive to the lead component. For organometallic compounds, sample preparation is a critical step, typically involving acid digestion to break down the organic portion of the molecule, thereby liberating the lead ion for analysis. nih.gov

Trace Detection in Water and Soil Samples

Detecting trace amounts of lead in environmental matrices like water and soil is crucial due to its toxicity even at low concentrations. nih.gov A variety of highly sensitive analytical techniques have been developed for this purpose. Methods such as graphite (B72142) furnace atomic absorption spectrometry (GFAAS) and inductively coupled plasma mass spectrometry (ICP-MS) are approved by the U.S. Environmental Protection Agency (EPA) and offer very low detection limits. nih.gov

Other common methods include atomic absorption spectroscopy (AAS) and inductively coupled plasma atomic emission spectroscopy (ICP-AES). olympianwatertesting.com For water samples, techniques like dispersive liquid-liquid microextraction can be used to preconcentrate lead before analysis, enhancing detection limits. researchgate.net Electrochemical methods, including square-wave anodic stripping voltammetry (SWASV), also provide high sensitivity for detecting lead ions in aqueous solutions. mdpi.com The choice of method often depends on the sample matrix, required detection limit, and available instrumentation. nih.govnih.gov

Analytical Methods for Trace Lead Detection

| Technique | Abbreviation | Typical Detection Limit (for Water) | Notes |

|---|---|---|---|

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | 0.6 ppb (0.6 µg/L) | Considered a gold standard due to high sensitivity and minimal interference. nih.gov |

| Graphite Furnace Atomic Absorption Spectrometry | GFAAS | 0.7 ppb (0.7 µg/L) | Reliable and sensitive method, though may require matrix modifiers. nih.gov |

| Inductively Coupled Plasma Atomic Emission Spectrometry | ICP-AES | 42 ppb (42 µg/L) | A common instrumental method for lead analysis. nih.govolympianwatertesting.com |

| Square-Wave Anodic Stripping Voltammetry | SWASV | ~0.08 µg/L | An electrochemical method with high sensitivity for simultaneous detection of multiple metals. mdpi.com |

| Dispersive Liquid-Liquid Microextraction with GFAAS | DLLME-SFOD-GFAAS | 18 ng/L | A preconcentration technique that significantly lowers the detection limit. researchgate.net |

Quantification in Atmospheric Particulates and Industrial Effluents

Industrial activities are a primary source of lead compounds entering the environment. nih.govscispace.com Monitoring industrial wastewater and atmospheric particulates is therefore essential. The concentration of lead in industrial effluents can be significantly higher than in ambient water, sometimes reaching 200–500 mg/L before treatment. scispace.com Analytical methods for these samples, such as flame atomic absorption spectrometry combined with extraction techniques, are designed to handle higher concentrations and complex matrices. scielo.org.mx For instance, a dispersive liquid-liquid extraction method using a chelating agent was developed to determine lead in industrial and municipal effluents with a detection limit of 0.8 µg L−1. scielo.org.mx

In the atmosphere, lead can exist as a component of fine particulate matter. copernicus.org Single particle aerosol mass spectrometry (SPAMS) is a powerful tool for real-time analysis of the chemical composition of individual atmospheric particles. researchgate.net Studies using SPAMS have shown that lead-containing particles often contain other elements like potassium, zinc, and copper, which can help in identifying their emission sources, such as coal combustion, metallurgical processes, or waste incineration. copernicus.orgresearchgate.net The chemical form of lead in aerosols can also be influenced by atmospheric processes; for example, lead oxides can react with atmospheric gases like nitrogen dioxide to form more soluble species such as lead nitrate (B79036). nih.govcopernicus.org

Environmental Fate and Transport Mechanisms

The environmental fate of lead(2+) neodecanoate is determined by the behavior of both its lead component and its organic ligand. Upon release, the compound can dissociate, and its components will follow different environmental pathways. The lead ion does not biodegrade but transforms into various chemical species, while the neodecanoate portion is subject to degradation. nih.govlead.org.au

Biotic and Abiotic Degradation Pathways in Various Media

While the elemental lead component does not degrade, the neodecanoate ligand, a branched-chain carboxylic acid, can be broken down through several processes.

Biotic Degradation : In soil and water, microorganisms play a key role in the degradation of organic compounds. While specific studies on the biodegradation of neodecanoate from this lead soap are scarce, it is plausible that soil and aquatic bacteria can metabolize the organic acid, using it as a carbon source. This process is a common fate for many organic constituents in the environment. mdpi.com

Abiotic Degradation : The neodecanoate molecule may also undergo abiotic degradation. Photo-initiated oxidative degradation, where sunlight provides the energy to initiate chemical reactions with oxygen, is a significant abiotic pathway for many organic polymers and compounds in the environment. researchgate.net In aquatic systems, hydrolysis could also play a role, although this is more relevant for esters. The lead ion itself can undergo abiotic transformations, such as reacting with atmospheric gases. For example, lead oxides can react with nitrogen dioxide, particularly in the presence of humidity, to form lead nitrate, increasing the lead's solubility and potential mobility. nih.gov

Mobility and Speciation in Aquatic and Terrestrial Ecosystems

The mobility and bioavailability of lead in the environment are governed by its chemical form, or speciation. researchgate.net Once lead(2+) neodecanoate dissociates in water or soil, the free Pb(2+) ion is subject to various geochemical processes that control its fate. mdpi.com

In aquatic systems , the speciation of lead is highly dependent on factors like pH, temperature, and the presence of dissolved organic matter (DOM) and inorganic ligands such as carbonates and chlorides. mdpi.comfrontiersin.org In seawater, a significant portion of Pb(2+) can bind to DOM, which affects its bioavailability. mdpi.com Computational models and analytical techniques like differential pulse anodic stripping voltammetry (DPASV) are used to determine the distribution of these species. mdpi.com

In terrestrial ecosystems , lead strongly adheres to soil particles, particularly organic matter and iron hydroxides. researchgate.netepa.gov This high affinity for soil components generally limits its mobility and leaching into groundwater. epa.gov However, the mobility can increase in acidic conditions. mdpi.com The transformation of various lead pollution forms (from paint, gasoline, or mining) into adsorbed soil lead is a common pathway, significantly reducing its immediate bioavailability. researchgate.net The speciation of lead in soil—whether it exists as a free ion, adsorbed to soil particles, or as a precipitate like lead sulfate (B86663) or lead carbonate—is critical for predicting its potential to be taken up by plants or to migrate into water sources. mdpi.com

Common Lead Species in Environmental Systems

| Environmental System | Controlling Factors | Dominant Lead Species |

|---|---|---|

| Aquatic (Freshwater/Seawater) | pH, Alkalinity | Pb2+ (acidic pH), PbCO3, Pb(CO3)22-, Pb(OH)2 (neutral/alkaline pH) |

| Dissolved Organic Matter (DOM) | Pb-DOM complexes | |

| Terrestrial (Soils) | Soil Organic Matter, Iron/Manganese Oxides | Adsorbed Pb on particle surfaces |

| Phosphate (B84403), Carbonate | Crystalline precipitates (e.g., Pyromorphite - Pb5(PO4)3Cl, Cerussite - PbCO3) |

Remediation and Sequestration Approaches

Remediation of sites contaminated with lead compounds, including lead(2+) neodecanoate, focuses on reducing the hazard posed by the lead component. Strategies aim to either remove the lead from the matrix or immobilize it to reduce its bioavailability and mobility. nih.gov

Traditional physical methods include excavation and disposal, where contaminated soil is removed and transported to a landfill, or soil capping, where a clean layer of soil or an impermeable barrier is placed over the contaminated area. sustainability-directory.com However, these methods can be costly and may simply transfer the problem elsewhere. sustainability-directory.com

More advanced and sustainable approaches include:

Chemical Stabilization/Sequestration : This involves adding amendments to the soil that react with lead to form highly stable, insoluble minerals. A widely studied method is the application of phosphate-containing materials (like fish bones or bone meal), which promote the formation of pyromorphite, a mineral that effectively sequesters lead, making it non-toxic and not bioavailable. earthrepair.ca Iron compounds and increased organic matter can also bind with lead, reducing its availability. sustainability-directory.comearthrepair.ca

Bioremediation : This approach uses microorganisms like bacteria and fungi to immobilize or transform contaminants. mdpi.com Microbes can sequester lead, and some can degrade the organic components of organolead compounds. mdpi.comearthrepair.ca Bioremediation is considered a cost-effective and environmentally friendly solution. unibo.it

Phytoremediation : This technique uses plants to extract, contain, or immobilize heavy metals from soil and water. mdpi.com Certain plants, known as hyperaccumulators, can absorb significant amounts of lead into their roots and shoots. The plants can then be harvested and disposed of, effectively removing lead from the soil. mdpi.comsustainability-directory.com

Adsorption : For contaminated water, adsorption is a common and effective method. Materials with a high surface area, such as activated carbon or specialized biosorbents derived from agricultural waste, can be used to bind and remove lead ions from industrial effluents. scispace.commdpi.com

The selection of a remediation strategy depends on the specific site conditions, the concentration of the contaminant, and economic considerations. nih.govunibo.it

Adsorption and Chelation Strategies for Lead Removal

Adsorption and chelation are key physicochemical processes utilized for the removal of lead from contaminated soil and water. These strategies involve binding the lead ions to a substrate or a chelating agent, thereby facilitating their removal.

Adsorption is a surface phenomenon where lead ions (Pb²⁺) in a fluid phase (water or air) accumulate on the surface of a solid adsorbent material. The effectiveness of adsorption depends on the properties of the adsorbent, such as surface area and the presence of functional groups, and environmental conditions like pH and temperature. Various materials have been investigated for their lead adsorption capabilities. For instance, biochar, a charcoal-like substance produced from biomass, has shown significant promise due to its porous structure and surface chemistry. Similarly, minerals like zeolites and clays, and materials derived from industrial or agricultural waste, are explored as low-cost adsorbents for lead remediation.

Chelation involves the formation of a stable, ring-like complex between a metal ion and a chelating agent. These agents are organic molecules that can form multiple bonds with a single metal ion, effectively sequestering it. In the context of environmental remediation, chelating agents can be used in a process known as soil washing. An aqueous solution containing the chelating agent is used to extract lead from the contaminated soil. Plant-based saponins, which are natural surfactants, have been studied for their effectiveness in removing lead from soil. hw.ac.uk The saponin (B1150181) solution helps to desorb and chelate the lead, which can then be washed out from the soil matrix. The efficiency of this process is influenced by factors such as the concentration of the chelating agent, the soil-to-solution ratio, and the pH of the washing solution. researchgate.neticm.edu.pl Studies have shown that acidic conditions can enhance the extraction of lead from soil. earthrepair.ca

Interactive Table: Efficacy of Different Adsorbents for Lead (Pb²⁺) Removal

| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Hydrothermal Biochar | 133.2 | 5.0 | mdpi.com |

| Acidified Bentonite Clay | 15.38 | 6.0 | researchgate.net |

Note: The data presented is for general lead (Pb²⁺) adsorption and may not be specific to Lead(2+) neononanoate, but illustrates the efficacy of the described techniques.

Chemical Transformation and Immobilization Techniques

In contrast to removal strategies, immobilization techniques aim to reduce the environmental risk of lead by converting it into a less soluble and less bioavailable form. This in-situ approach leaves the contaminant in place but in a stabilized state.

Chemical Transformation for lead immobilization often involves the addition of soil amendments that induce precipitation reactions. Phosphate-based materials are particularly effective for this purpose. When amendments like apatite (a calcium phosphate mineral) or diammonium phosphate are introduced to lead-contaminated soil, they react with lead ions to form highly stable lead phosphate minerals, such as pyromorphite. nih.govmdpi.com These minerals are extremely insoluble over a wide range of environmental conditions, effectively locking the lead in the soil matrix and preventing its uptake by plants or leaching into groundwater. epa.gov The application of these amendments can significantly decrease the bioavailable fractions of lead in the soil. nih.gov

Immobilization can also be achieved by increasing the soil's capacity to adsorb lead. The addition of organic matter, such as compost or peat moss, can enhance lead immobilization. earthrepair.caresearchgate.net Organic matter has a high cation exchange capacity and contains functional groups that can bind lead ions. Furthermore, raising the soil pH by adding liming agents can also decrease lead's solubility and mobility. earthrepair.caepa.gov Other materials investigated for lead immobilization include biosolids, metal oxides, and various industrial by-products. epa.gov The long-term stability of these immobilization techniques is a critical area of ongoing research to ensure the permanent remediation of lead-contaminated sites.

Interactive Table: Impact of Soil Amendments on Lead (Pb) Immobilization

| Amendment | Application Rate | Reduction in Leachable Pb | Reference |

|---|---|---|---|

| Peat Moss | 10% | 95.4% | researchgate.net |

| Apatite | 5% (w/w) | Significant decrease in bioavailability | nih.gov |

Note: This table provides examples of lead immobilization and is not specific to this compound. DAP refers to Diammonium Phosphate.

Regulatory Science and Policy Analysis in Lead Chemistry Research

Impact of Global Chemical Regulations on Research and Development

The trajectory of research and development concerning organolead compounds, including Lead(2+) neononanoate, is profoundly shaped by a stringent global regulatory framework. These regulations, aimed at protecting human health and the environment, create significant hurdles for the continued use of such substances while simultaneously spurring innovation in safer alternatives.

Analysis of REACH and RoHS Directives on Organolead Compounds

Two of the most influential pieces of legislation emanating from the European Union are the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation and the RoHS (Restriction of Hazardous Substances) Directive. getenviropass.comwevolver.com Though they have overlapping goals of mitigating risks from hazardous chemicals, their scope and mechanisms differ, creating a multi-layered regulatory challenge for compounds containing lead. getenviropass.comwevolver.com

REACH is a broad regulation covering most chemical substances manufactured or imported into the EU in quantities of one tonne or more per year. cirs-group.comktr.or.kr Its core principle is to place the burden of proof on companies to demonstrate the safe use of the chemicals they produce or market. ktr.or.krqima.com For organolead compounds like this compound, REACH has several implications. The European Chemicals Agency (ECHA) lists "this compound" among lead compounds subject to restriction. europa.eu This means its use can be limited or banned if the risks are deemed unacceptable. Furthermore, due to their hazardous properties, many lead compounds are classified as Substances of Very High Concern (SVHC), which can lead to their inclusion in the Authorisation List, requiring specific permission for continued use and promoting their substitution with safer alternatives. qima.com

The RoHS Directive, in contrast, is more specific in its scope, focusing on hazardous substances in electrical and electronic equipment (EEE). wevolver.comeurocircuits.com It restricts the use of specific substances, including lead, mercury, and cadmium, above a certain concentration threshold in the homogenous materials of EEE. getenviropass.comeurocircuits.com While this compound might not be directly used in the primary components of electronics, the directive's strict limits on lead content (0.1% by weight) have a cascading effect, discouraging the use of any lead-based materials, including those used in solders, PVC cable insulation, or other components within the electronics supply chain. getenviropass.comgetenviropass.comgreensofttech.com The overarching goal of RoHS is to reduce hazardous materials in e-waste, which poses significant environmental and health risks. eurocircuits.com

The combined impact of REACH and RoHS creates a powerful disincentive for the research and development of new applications for organolead compounds. These regulations increase compliance costs, create market access barriers, and signal a clear regulatory direction towards the eventual phase-out of such substances, compelling industries to seek alternatives. qima.comgreensofttech.com

Interactive Table: Comparison of REACH and RoHS Directives

| Feature | REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | RoHS (Restriction of Hazardous Substances) |

|---|---|---|

| Scope | Applies to all chemical substances on their own, in mixtures, or in articles (if intended to be released). wevolver.com | Applies specifically to electrical and electronic equipment (EEE). wevolver.com |

| Regulated Substances | Covers a vast number of chemicals, with a focus on a "Candidate List" of Substances of Very High Concern (SVHCs) and a "Restriction List" (Annex XVII). getenviropass.com | Restricts a specific list of 10 substances, including Lead (Pb), Mercury (Hg), Cadmium (Cd), and various phthalates and flame retardants. getenviropass.comeurocircuits.com |

| Mechanism | Requires registration of substances >1 tonne/year. Evaluates high-risk substances. Authorises specific uses of SVHCs. Restricts substances posing unacceptable risks. ktr.or.krqima.com | Restricts the concentration of listed substances at the homogeneous material level (e.g., <0.1% for lead). getenviropass.com |

| Enforcing Body | European Chemicals Agency (ECHA). getenviropass.com | Enforced by EU Member States' authorities. getenviropass.com |

| Impact on this compound | Listed as a restricted lead compound, potentially subject to authorisation if identified as an SVHC. europa.eu | Indirectly impacts by severely limiting the total lead content allowed in the final electronic products. eurocircuits.com |

Implications for Sustainable Material Innovation and Substance Substitution

The stringent regulatory landscape established by directives like REACH and RoHS is a primary driver for sustainable material innovation and the substitution of hazardous substances. europa.eustopcarcinogensatwork.eu The pressure to move away from organolead compounds has catalyzed significant research into safer, more environmentally benign alternatives across various applications. stopcarcinogensatwork.euactalentservices.com